molecular formula C10H14ClN B177628 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride CAS No. 17724-36-6

2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride

Katalognummer: B177628
CAS-Nummer: 17724-36-6
Molekulargewicht: 183.68 g/mol
InChI-Schlüssel: BFCKHRQBCQWCLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride (CAS: 17724-36-6) is a bicyclic amine derivative with a seven-membered azepine ring fused to a benzene moiety. Its molecular formula is C₁₀H₁₄ClN, and it serves as a core structure for various pharmacologically active derivatives. The compound is characterized by its nitrogen atom at position 2 of the azepine ring and a hydrochloride salt formulation to enhance solubility and stability .

Key physicochemical properties include:

  • Molecular Weight: 147.22 g/mol (free base) / 183.68 g/mol (hydrochloride).
  • Boiling Point: 248.6°C (free base).
  • LogP: 2.13 (indicating moderate lipophilicity) .

Vorbereitungsmethoden

Oxime Formation and Ring Expansion

Reaction Overview

The traditional synthesis begins with 1-tetralone, which undergoes sequential oxime formation, polyphosphoric acid-mediated ring expansion, and lithium aluminium hydride reduction to yield 2,3,4,5-tetrahydro-1H-2-benzazepine. Subsequent treatment with hydrochloric acid generates the hydrochloride salt .

Stepwise Procedure

  • Oxime Synthesis :
    1-Tetralone reacts with hydroxylamine hydrochloride in methanol under basic conditions (pH 8, adjusted with sodium carbonate) to form 3,4-dihydro-1(2H)-naphthalenone oxime. This step achieves near-quantitative yields (≥95%) after 12–24 hours at room temperature .

  • Ring Expansion :
    The oxime is dissolved in dichloromethane and treated with polyphosphoric acid (PPA) at 70–140°C. Solvent evaporation triggers exothermic ring expansion, forming 1,3,4,5-tetrahydro-2H-1-benzazepine-2-one. Yields range from 85–90% after 2–12 hours .

  • Reduction and Salt Formation :
    Lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the ketone to the amine at 60°C. After quenching with water and ethyl acetate, the free base is treated with HCl to precipitate the hydrochloride salt (75–80% yield) .

Table 1: Key Reaction Parameters for Oxime-Ring Expansion Method

StepReagents/ConditionsTemperatureTime (h)Yield (%)
Oxime FormationNH₂OH·HCl, Na₂CO₃, MeOH25°C12–2495
Ring ExpansionPPA, CH₂Cl₂70–140°C2–1285–90
ReductionLiAlH₄, THF60°C8–2475–80

Catalytic Amination of Renewable Intermediates

Sustainable Synthesis Strategy

A modern approach utilizes lignin-derived dihydroconiferyl alcohol (1G ) and dihydrosinapyl alcohol (1S ) as starting materials. Ruthenium catalysis enables selective amination in cyclopentyl methyl ether (CPME), followed by cyclization in deep eutectic solvents (DES) to form the benzazepine core .

Process Details

  • Ru-Catalyzed Amination :
    1G or 1S reacts with amines in CPME at 130°C for 20 hours using 1 mol% Ru catalyst. This step achieves 70–75% yield while avoiding toxic solvents .

  • DES-Mediated Cyclization :
    The amine intermediate undergoes cyclization in a choline chloride-urea DES at 70–80°C for 20–48 hours. This solvent acts as both catalyst and reaction medium, eliminating the need for acidic additives (yield: 65–70%) .

Table 2: Green Synthesis Metrics

ParameterRu-Catalyzed AminationDES Cyclization
SolventCPMECholine chloride-urea DES
Temperature130°C70–80°C
Time20 h20–48 h
Yield70–75%65–70%
Environmental ImpactLow (biodegradable solvents)Negligible waste generation

Pummerer-Type Cyclization

Mechanism and Application

This method constructs the benzazepine ring via sulfoxide intermediates. N-(2-Arylethyl)-N-(2-phenylsulfinylethyl)formamides undergo acid-mediated cyclization to generate thionium ions, which undergo intramolecular electrophilic aromatic substitution .

Synthetic Route

  • Sulfoxide Preparation :
    2-Arylethylamines react with 2-chloroethyl phenyl sulfide to form sulfides, which are oxidized to sulfoxides using m-CPBA (80–85% yield) .

  • Cyclization :
    Treatment with trifluoroacetic anhydride (TFAA) and BF₃·Et₂O in benzene induces cyclization at room temperature, yielding N-formyl benzazepines (60–65% yield) .

  • Reduction and Deprotection :
    Nickel chloride-sodium borohydride reduces the sulfoxide, followed by alkaline hydrolysis or LiAlH₄ reduction to remove the formyl group (overall yield: 38–45%) .

Table 3: Pummerer Cyclization Performance

StepReagents/ConditionsYield (%)
Sulfoxide Synthesism-CPBA, CH₂Cl₂80–85
CyclizationTFAA, BF₃·Et₂O, benzene60–65
Reduction/DeprotectionNiCl₂-NaBH₄, NaOH or LiAlH₄38–45

Comparative Analysis of Methods

Efficiency and Scalability

  • Oxime-Ring Expansion : High yields (75–80%) but requires hazardous reagents (PPA, LiAlH₄). Suitable for industrial-scale production due to straightforward purification .

  • Catalytic Amination : Moderate yields (65–70%) with superior sustainability. Limited scalability due to DES viscosity and Ru catalyst cost .

  • Pummerer Cyclization : Lower yields (38–45%) but offers enantioselective potential. Complexity limits industrial adoption .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The compound exhibits a range of pharmacological activities primarily due to its structural characteristics. It has been investigated for its role as a dopamine receptor antagonist , particularly at D1-like receptors, which are implicated in several neuropsychiatric disorders.

Neuropharmacology

  • Dopamine Receptor Antagonism : Research indicates that 2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride can effectively block dopamine D1 receptors. This action is beneficial in treating conditions such as schizophrenia and other psychotic disorders by modulating dopaminergic signaling pathways .
  • NMDA Receptor Modulation : The compound has shown promising affinity for the PCP binding site of the NMDA receptor. This suggests potential applications in treating neurodegenerative diseases and conditions associated with glutamatergic dysregulation .

Therapeutic Uses

The therapeutic applications of this compound span several domains:

Central Nervous System Disorders

  • Psychosis and Schizophrenia : As a D1 antagonist, this compound is being explored for its potential to alleviate symptoms associated with psychotic disorders . Clinical studies have demonstrated its efficacy in reducing dopaminergic hyperactivity.
  • Parkinson’s Disease : The compound's antidopaminergic properties may also provide symptomatic relief in Parkinson's disease by balancing dopamine levels in the brain .

Pain Management

Research indicates that the compound may possess analgesic properties, making it a candidate for pain management therapies. Its mechanism involves modulation of neurotransmitter systems that are critical for pain perception .

Case Studies and Clinical Research

Several studies highlight the effectiveness of this compound in clinical settings:

StudyFindingsApplication
Vezina and Stewart (1989)Demonstrated that D1 receptor antagonism blocks behavioral sensitization to amphetaminesTreatment for substance use disorders
Hamamura et al. (1991)Found that microinjections into specific brain regions alter drug-induced behaviorsPotential for targeted therapies in addiction
Mattingly et al. (1994)Showed efficacy in reducing cocaine sensitization effectsImplications for cocaine addiction therapy

These studies collectively underscore the compound's versatility and potential as a therapeutic agent across various neuropsychiatric conditions.

Wirkmechanismus

The mechanism of action of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act on cannabinoid receptors, influencing various physiological processes . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Comparative Analysis

Substituted Halogen Derivatives

8,9-Dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine

  • Molecular Formula : C₁₀H₁₁Cl₂N.
  • Applications : Acts as a precursor for α-2A adrenergic receptor ligands .

Lorcaserin Hydrochloride (Belviq®)

  • Structure : 1R-8-Chloro-1-methyl substitution.
  • Molecular Formula : C₁₁H₁₄ClN.
  • Pharmacology : Selective serotonin 2C (5-HT2C) receptor agonist; FDA-approved for chronic obesity management.
  • Safety Profile : Common side effects include dry mouth and headache; contraindicated in cardiovascular disease due to blood pressure effects .

Tricyclic and Bridged Derivatives

2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine Hydrochloride

  • Structure: Incorporates a methano bridge, forming a tricyclic system (10-azatricyclo[6.3.1.0²,⁷]dodeca-2,4,6-triene).
  • Applications : Used as a reference material in drug development due to its rigid conformation .

Functional Group Modifications

2,3,4,5-Tetrahydro-1H-3-benzazepine-2-carboxylic Acid Hydrochloride

  • Molecular Formula: C₁₁H₁₄ClNO₂.
  • Key Features : Carboxylic acid substitution at position 2 improves water solubility.
  • Hazards : Causes skin (H315) and eye irritation (H319) .

3,3,5,5-Tetramethyl-2,3,4,5-tetrahydro-1H-2-benzazepine Hydrochloride

  • Structure : Methyl groups at positions 3 and 5 increase steric hindrance.
  • Physicochemical Properties : LogP = 3.30; higher lipophilicity compared to the parent compound .

Pharmacological and Therapeutic Comparisons

Receptor Selectivity and Mechanisms

Compound Target Receptor Mechanism Therapeutic Use
Lorcaserin Hydrochloride 5-HT2C Serotonin receptor agonism Obesity (long-term)
Benazepril Hydrochloride ACE Enzyme Angiotensin-converting enzyme inhibition Hypertension
8,9-Dichloro Derivative α-2A Adrenergic Receptor Receptor modulation Research tool

Molecular Data Comparison

Compound Molecular Weight (g/mol) LogP Solubility
2,3,4,5-Tetrahydro-1H-2-benzazepine HCl 183.68 2.13 Moderate (HCl salt)
8,9-Dichloro Derivative 215.03 3.12 Low
Tetramethyl Derivative 227.69 3.30 Low

Biologische Aktivität

2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride (THBCA) is a bicyclic compound that has garnered interest in pharmaceutical research due to its potential biological activities and implications in drug development. This article delves into the biological activity of THBCA, focusing on its mechanisms of action, enzyme inhibition properties, and potential therapeutic applications.

  • Molecular Formula : C10H14ClN
  • Molecular Weight : 187.68 g/mol
  • Structure : The compound features a benzene ring fused to a seven-membered nitrogen-containing ring, enhancing its solubility and biological activity as a hydrochloride salt.

THBCA's biological activity is primarily attributed to its interaction with various enzymes and receptors:

  • Enzyme Inhibition : Research indicates that THBCA may inhibit key enzymes such as:
    • CYP2D6 : An enzyme involved in drug metabolism, particularly for antidepressants and antipsychotics. Inhibition could lead to altered pharmacokinetics of these drugs.
    • Phenylethanolamine N-methyltransferase (PNMT) : This inhibition suggests potential applications in modulating neurotransmitter levels, which could be beneficial in treating neurological disorders.

Biological Activities

The compound has been studied for various biological activities:

  • Neuropharmacological Effects : THBCA is being explored for its role in modulating neurotransmitters, which may have implications for conditions like depression and anxiety.
  • Potential Anti-inflammatory and Anticancer Properties : Ongoing research is investigating its therapeutic effects beyond neurological applications.

Research Findings and Case Studies

Several studies have highlighted the biological activities of THBCA:

  • Enzyme Inhibition Studies :
    • A study demonstrated that THBCA effectively inhibits PNMT activity in vitro, suggesting a mechanism for increasing norepinephrine levels .
  • Pharmacokinetic Profiles :
    • A pharmacokinetic analysis showed that THBCA has favorable absorption characteristics in animal models, indicating its potential efficacy as a therapeutic agent .
  • Comparative Studies :
    • Comparative studies with related compounds (e.g., 8,9-Dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine) revealed differing potencies in inhibiting norepinephrine N-methyltransferase, underscoring the unique properties of THBCA within the benzazepine family .

Applications in Drug Development

Due to its diverse biological activities, THBCA serves as a lead compound in drug development targeting neurological disorders. Its ability to modulate enzyme activity positions it as a candidate for further exploration in pharmaceuticals aimed at treating conditions such as depression and anxiety.

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits CYP2D6 and PNMT
Neurotransmitter ModulationPotential to increase norepinephrine levels
Therapeutic ApplicationsInvestigated for anti-inflammatory and anticancer effects

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for assessing the purity of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride?

  • Methodological Answer : High-performance liquid chromatography (HPLC) is the gold standard for purity analysis. For benzazepine derivatives, reverse-phase C18 columns with mobile phases such as acetonitrile/water (adjusted to pH 2.5–3.0 with phosphoric acid) are commonly employed. Detection wavelengths between 210–230 nm are optimal for UV-active analogs. Impurity limits should adhere to pharmacopeial thresholds (e.g., ≤0.5% for individual impurities and ≤2.0% for total impurities) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.
  • Work in a fume hood to avoid inhalation of particulates.
  • Store in airtight containers at 2–8°C, protected from light and moisture.
  • Dispose of waste via certified hazardous waste handlers, as per OSHA and GHS guidelines .

Q. What synthetic routes are commonly employed for its preparation?

  • Methodological Answer :

  • Key Steps :

Cyclization of substituted phenethylamines using POCl₃ or PCl₅ to form the benzazepine core.

Hydrochloride salt formation via reaction with HCl in anhydrous ethanol.

  • Optimization : Catalytic hydrogenation or Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) may reduce byproducts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stability data under varying storage conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) and compare with long-term data (25°C/60% RH).
  • Use differential scanning calorimetry (DSC) to identify polymorphic transitions and thermogravimetric analysis (TGA) to assess hygroscopicity.
  • Validate degradation products via LC-MS and NMR to distinguish hydrolysis pathways (e.g., N-oxide formation) .

Q. What strategies minimize byproduct formation during synthesis?

  • Methodological Answer :

  • Catalytic Optimization : Use palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems (e.g., XPhos) to enhance regioselectivity.
  • Purification : Employ gradient elution in flash chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures.
  • Reaction Monitoring : In-situ FTIR or inline HPLC tracks intermediates, enabling real-time adjustments .

Q. How do advanced spectroscopic techniques elucidate structural conformation?

  • Methodological Answer :

  • 2D NMR : NOESY correlations confirm spatial proximity of protons in the tetrahydrobenzazepine ring.
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks in the crystalline state.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties and validate experimental data .

Eigenschaften

IUPAC Name

2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-2-5-10-8-11-7-3-6-9(10)4-1;/h1-2,4-5,11H,3,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCKHRQBCQWCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591264
Record name 2,3,4,5-Tetrahydro-1H-2-benzazepine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17724-36-6
Record name 2,3,4,5-Tetrahydro-1H-2-benzazepine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.